

A Comparative Guide to JNJ-37822681 and Retigabine as Kv7 Channel Openers

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Compound of Interest		
Compound Name:	JNJ-37822681	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **JNJ-37822681** and the prototypical Kv7 channel opener, retigabine. The information presented is collated from preclinical research to assist in the evaluation of these compounds for further investigation.

Introduction to Kv7 Channel Openers

Voltage-gated potassium channels of the Kv7 family (Kv7.2-Kv7.5) are critical regulators of neuronal excitability.[1] Opening of these channels generates a hyperpolarizing M-current, which stabilizes the resting membrane potential and reduces repetitive firing of action potentials.[2] Pharmacological activation of Kv7 channels is a validated therapeutic strategy for neuronal hyperexcitability disorders, most notably epilepsy.[3][4]

Retigabine (ezogabine) was the first-in-class Kv7 channel opener approved for the adjunctive treatment of partial-onset seizures.[1][5] Despite its efficacy, retigabine was withdrawn from the market due to safety concerns, including potential chemical liability issues.[3] This has spurred the search for new Kv7 openers with improved safety and pharmacological profiles. **JNJ-37822681**, originally developed as a fast-dissociating dopamine D2 receptor antagonist for schizophrenia, has been identified as a potent neuronal Kv7 channel opener.[3][6] This guide offers a detailed comparison of the electrophysiological and in vivo anticonvulsant properties of **JNJ-37822681** and retigabine.



Data Presentation Electrophysiological Potency and Efficacy

The potency and efficacy of **JNJ-37822681** and retigabine have been compared using whole-cell patch clamp electrophysiology in Chinese Hamster Ovary (CHO) cells expressing various human Kv7 channel subtypes. The data reveals that **JNJ-37822681** enhances Kv7.2-5 currents with a potency and efficacy that are largely comparable to those of retigabine.[3] Both compounds share a similar binding site within the pore of the Kv7.2 subunit.[3][7]

Compound	Kv7 Subtype	EC50 (μM)	Maximal Current Increase (% of control)	Reference
JNJ-37822681	Kv7.2/7.3	~1-2	Comparable to Retigabine	[3]
Kv7.2	~1-2	Comparable to Retigabine	[3]	
Kv7.4	~1-2	Comparable to Retigabine	[3]	_
Kv7.5	~1-2	Comparable to Retigabine	[3]	
Retigabine	Kv7.2/7.3	~1.6	-	[8]
Kv7.2	~1-2	-	[3]	
Kv7.4	~1-2	-	[3]	_
Kv7.5	~1-2	-	[3]	

Table 1: Comparative potency (EC50) of **JNJ-37822681** and retigabine on different Kv7 channel subtypes. Data is compiled from studies using whole-cell patch clamp recordings in CHO cells.

In Vivo Anticonvulsant Activity



Both **JNJ-37822681** and retigabine have demonstrated anticonvulsant activity in rodent models of acute seizures. Retigabine has been extensively studied in the maximal electroshock (MES) seizure model. **JNJ-37822681** has also shown efficacy in well-validated mouse models of acute seizures.[3]

Compound	Animal Model	Seizure Model	ED50 (mg/kg)	Reference
JNJ-37822681	Mouse	Acute Seizures	Data not available in direct comparison	[3]
Retigabine	Rat	Maximal Electroshock (MES)	5	[9]
Mouse	Maximal Electroshock (MES)	Not specified	[6][10]	

Table 2: In vivo anticonvulsant efficacy of **JNJ-37822681** and retigabine in rodent seizure models.

Experimental Protocols Whole-Cell Patch Clamp Electrophysiology in CHO Cells

The following protocol provides a general framework for the electrophysiological comparison of Kv7 channel openers.

- 1. Cell Culture and Transfection:
- Cell Line: Chinese Hamster Ovary (CHO-K1) cells.
- Culture Medium: F-12 Nutrient Mixture (Ham) supplemented with 10% Fetal Bovine Serum (FBS), 400 μg/ml Geneticin, and 100 μg/ml Hygromycin B to maintain stable expression of recombinant Kv7.2 and Kv7.3 channels.[11]
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[11]



- Transfection (for transient expression): Cells are transiently transfected with plasmid DNA encoding the desired Kv7 subunit(s) using a suitable transfection reagent (e.g., PEI). Electrophysiological recordings are typically performed 24-48 hours post-transfection.
- 2. Electrophysiological Recordings:
- Configuration: Whole-cell patch clamp.
- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 D-glucose, 10 HEPES;
 pH adjusted to 7.4 with NaOH.[12]
- Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.[12]
- Voltage Protocol: To elicit Kv7 currents, cells are held at a holding potential of -80 mV.
 Depolarizing voltage steps (e.g., to potentials between -80 mV and +50 mV in 10 mV increments for 1000 ms) are applied to activate the channels. Tail currents can be recorded by repolarizing the membrane to a potential such as -30 mV.[12]
- Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software. The effects of the compounds are assessed by comparing current amplitudes and voltage-dependence of activation before and after drug application. Concentration-response curves are generated to determine EC50 values.

In Vivo Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

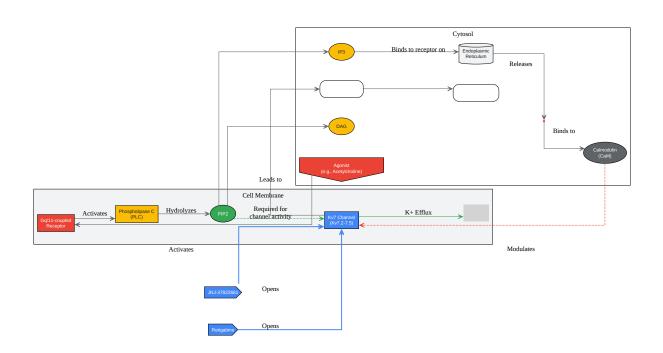
- 1. Animals:
- · Male albino Swiss mice or Wistar rats.
- 2. Drug Administration:
- Compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
- 3. Seizure Induction:



- A short electrical stimulus (e.g., 50 Hz, 0.2-second duration) is delivered via corneal or auricular electrodes to induce a tonic hindlimb extension seizure.
- 4. Efficacy Assessment:
- The ability of the compound to prevent the tonic hindlimb extension is recorded as the endpoint. The dose that protects 50% of the animals from the seizure endpoint (ED50) is calculated.

Mandatory Visualization

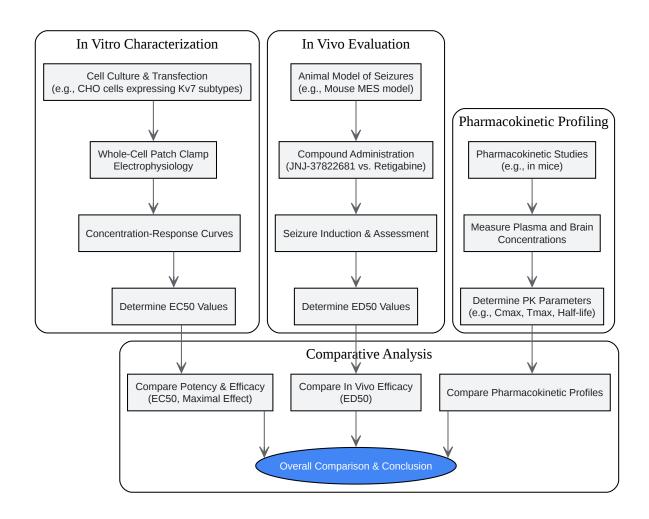




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Caption: Simplified signaling pathway of Kv7 channel modulation.





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Caption: Experimental workflow for comparing Kv7 channel openers.

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